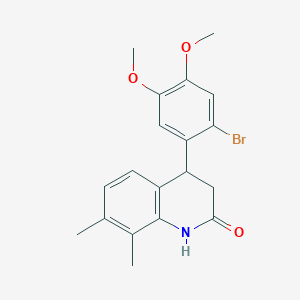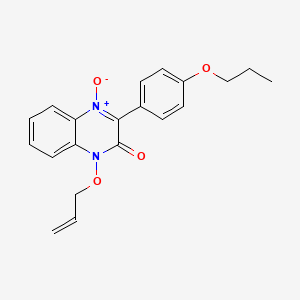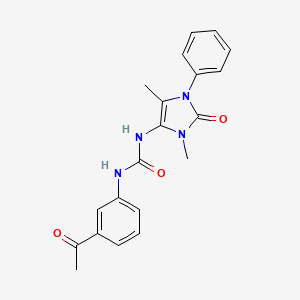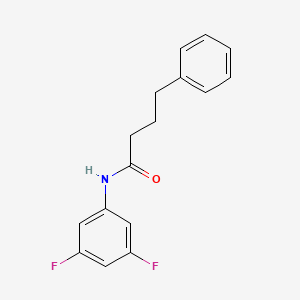
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as BRD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinone derivatives and has been shown to possess various biological activities. In
Wirkmechanismus
The exact mechanism of action of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It also inhibits the activity of the HIF-1α pathway, which is involved in the regulation of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of certain genes that are involved in the regulation of cell proliferation and survival. 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It has been extensively studied for its biological activities and has been shown to possess various therapeutic properties. However, there are also some limitations to the use of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more efficient synthesis methods for 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. Another area of research is the identification of the exact mechanism of action of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. This can lead to the development of more potent and specific inhibitors of the pathways that are targeted by 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. Another area of research is the evaluation of the potential use of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in combination with other drugs for the treatment of various diseases. Finally, the study of the potential side effects of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone and its safety profile in humans is also an important area of future research.
Conclusion:
In conclusion, 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses various biological activities and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis method for 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been optimized to yield high purity and good yields. The exact mechanism of action of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments, but there are also some limitations. There are several future directions for the study of 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the identification of the exact mechanism of action, and the evaluation of its potential use in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-viral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-10-5-6-12-13(8-18(22)21-19(12)11(10)2)14-7-16(23-3)17(24-4)9-15(14)20/h5-7,9,13H,8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYBMQNPYTZASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC(=C(C=C3Br)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4236960.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}benzamide](/img/structure/B4236961.png)

![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4236976.png)


![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
![N-(4-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4237001.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4237011.png)

![2-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237054.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)